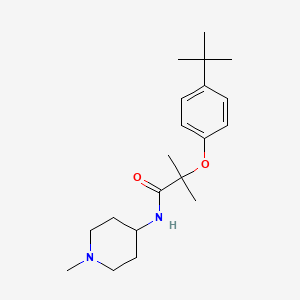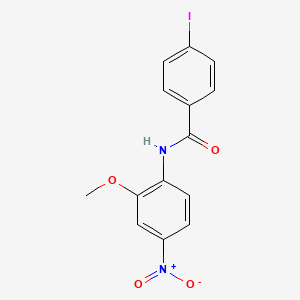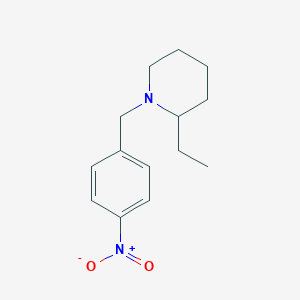
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a selective and irreversible inhibitor of BTK, which is a key enzyme in the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. By inhibiting BTK, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide blocks BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth and the reduction of autoantibody production.
Biochemical and physiological effects:
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have potent and selective activity against BTK, with an IC50 of 0.85 nM. 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 10 hours in rats and dogs. In preclinical studies, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been well-tolerated and has shown minimal off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also shown efficacy in preclinical models of various B-cell malignancies and autoimmune diseases, making it a promising candidate for further development. However, there are also some limitations to using 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments. For example, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and reach the target cells. In addition, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide may have limited efficacy in patients with mutations in the BCR signaling pathway or who have developed resistance to BTK inhibitors.
Direcciones Futuras
There are several future directions for the development of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One potential application is in combination therapy with other targeted therapies or chemotherapy agents. Combining 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide with other agents may increase its efficacy and reduce the risk of resistance. Another future direction is in the development of biomarkers to predict response to 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. Identifying biomarkers may help to identify patients who are most likely to benefit from treatment with 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in various B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide was first reported by researchers at Takeda Pharmaceutical Company Limited in 2016. The synthesis involves a series of steps, including the reaction between 4-tert-butylphenol and 2-chloro-2-methylpropanoic acid to form 2-(4-tert-butylphenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 1-methyl-4-piperidone to form the final product, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and reducing autoantibody production.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-7-9-17(10-8-15)24-20(4,5)18(23)21-16-11-13-22(6)14-12-16/h7-10,16H,11-14H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXKLVYMLMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136769 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-76-0 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)



![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)